molecular formula C15H15ClN2 B1342770 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 937604-35-8

3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline

Cat. No.: B1342770
CAS No.: 937604-35-8
M. Wt: 258.74 g/mol
InChI Key: WVZRKUUHOSQIBX-UHFFFAOYSA-N
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Description

3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds

Preparation Methods

The synthesis of 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 3,4-dihydroisoquinoline under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product .

In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline undergoes various chemical reactions, including:

Scientific Research Applications

3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

The compound’s molecular structure allows it to interact with multiple targets, making it a versatile molecule for drug discovery. Researchers study its binding affinity, selectivity, and pharmacokinetic properties to optimize its therapeutic potential .

Comparison with Similar Compounds

3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

3-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2/c16-13-6-3-7-14(17)15(13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZRKUUHOSQIBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=C(C=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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